Nicotinic Acid N-Hydroxysuccinimide Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

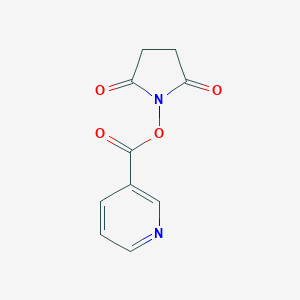

(2,5-dioxopyrrolidin-1-yl) pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-8-3-4-9(14)12(8)16-10(15)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBHSNGMXKJGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357880 | |

| Record name | Succinimidyl Nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78348-28-4 | |

| Record name | Succinimidyl Nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of Nicotinic Acid N-Hydroxysuccinimide Ester in Modern Bioconjugation

An In-Depth Technical Guide to the Chemical Properties and Applications of Nicotinic Acid N-Hydroxysuccinimide Ester

Nicotinic Acid N-Hydroxysuccinimide (NHS) Ester, also known as Succinimidyl Nicotinate, is a pivotal amine-reactive chemical tool extensively utilized in bioconjugation, drug delivery, and diagnostics.[1][2] Its structure incorporates a pyridine ring from nicotinic acid (Vitamin B3) and a highly reactive N-hydroxysuccinimide ester group. This combination makes it an effective linker for covalently attaching the nicotinoyl moiety to proteins, peptides, antibodies, and other biomolecules containing primary aliphatic amines, such as the side chains of lysine residues.[1][3] The resulting stable amide bond is central to the development of targeted therapeutics, antibody-drug conjugates (ADCs), diagnostic probes, and tools for proteomics and metabolomics research.[1][] This guide provides an in-depth exploration of its chemical properties, reaction mechanisms, and field-proven protocols, designed for researchers and drug development professionals seeking to leverage this versatile reagent.

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of Nicotinic Acid NHS Ester is fundamental to its successful application. These parameters dictate its handling, storage, solubility, and reactivity in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₈N₂O₄ | [1][2][5] |

| Molecular Weight | 220.18 g/mol | [1][2][5][6] |

| CAS Number | 78348-28-4 | [1][2][5][6] |

| Appearance | White Solid | [6][7] |

| Melting Point | 127-130°C | [5][6][7][8] |

| Solubility | Soluble in DMSO, DMF, Chloroform.[5][6][7] Sparingly soluble in water. | [9][10] |

| Storage Conditions | Store at -20°C, under inert atmosphere.[5][6][7][8] Keep dry. | [11] |

| Synonyms | Succinimidyl Nicotinate, N-(Nicotinoyloxy)succinimide, 3-Pyridinecarboxylic Acid 2,5-Dioxo-1-pyrrolidinyl Ester | [1][2][6] |

The Chemistry of Amine Acylation: Mechanism and Critical Parameters

The primary utility of Nicotinic Acid NHS Ester lies in its reaction with primary amines, a process known as aminolysis. This reaction is a classic example of nucleophilic acyl substitution.[12] However, its efficiency is critically dependent on managing a competing reaction: hydrolysis.

Mechanism: The Competition Between Aminolysis and Hydrolysis

The core of NHS ester chemistry is the reaction between the unprotonated primary amine (a potent nucleophile) and the carbonyl carbon of the ester. This attack forms a transient tetrahedral intermediate, which then collapses, releasing the stable N-hydroxysuccinimide leaving group and forming a robust, irreversible amide bond.[3][12]

Simultaneously, in an aqueous environment, water can also act as a nucleophile, attacking the ester. This leads to hydrolysis, which regenerates the original carboxylic acid (nicotinic acid) and releases NHS, rendering the reagent inactive for conjugation.[13][14]

Controlling the Reaction Environment: A Scientist's Perspective

Mastery of NHS ester conjugations comes from understanding and controlling the factors that favor aminolysis over hydrolysis.

-

pH is Paramount: The reaction is profoundly pH-dependent.[10]

-

Optimal Range (pH 7.2-8.5): In this range, a sufficient population of primary amines is deprotonated and thus nucleophilic, while the rate of hydrolysis is manageable.[][14][15]

-

Below pH 7: Amines are increasingly protonated (-NH₃⁺), rendering them non-nucleophilic and dramatically slowing the desired reaction.[12][14]

-

Above pH 9: The rate of hydrolysis increases exponentially, rapidly consuming the NHS ester before it can react with the target amine.[13][14] The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 9.[12][15]

-

-

Buffer Selection: The choice of buffer is non-negotiable. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target molecule, drastically reducing conjugation efficiency.[12]

-

Reagent Concentration and Solvents: Many NHS esters, including this one, have limited aqueous solubility and are first dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][9][13]

Field-Proven Experimental Protocol: Labeling of an Antibody

This protocol provides a robust, self-validating workflow for the conjugation of Nicotinic Acid NHS Ester to a monoclonal antibody (mAb). The principles are broadly applicable to other proteins.

Workflow Overview

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. glenresearch.com [glenresearch.com]

- 5. labsolu.ca [labsolu.ca]

- 6. usbio.net [usbio.net]

- 7. usbio.net [usbio.net]

- 8. This compound|lookchem [lookchem.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. N-Hydroxysuccinimide active ester [schem.jp]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

A Technical Guide to the Mechanism and Application of Nicotinic Acid N-Hydroxysuccinimide Ester in Bioconjugation

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanism of action and practical application of Nicotinic Acid N-Hydroxysuccinimide (NHS) Ester. This guide moves beyond a simple recitation of facts to offer field-proven insights into experimental design, ensuring scientifically sound and reproducible outcomes in your bioconjugation endeavors.

Introduction: The Strategic Advantage of Nicotinic Acid NHS Ester

Nicotinic acid, or niacin (Vitamin B3), is a well-established therapeutic agent with beneficial effects on lipid profiles.[1][2][3][4] Its N-Hydroxysuccinimide ester derivative has emerged as a valuable tool in bioconjugation and drug delivery.[5] This reagent facilitates the covalent attachment of the nicotinic acid moiety to biomolecules, such as proteins, peptides, and amino-modified oligonucleotides, thereby enabling the development of targeted therapeutics and novel drug delivery systems.[5][6] The core utility of Nicotinic Acid NHS Ester lies in its ability to form stable amide bonds with primary amines under specific and controllable conditions.[5][7]

The Core Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction governing the utility of Nicotinic Acid NHS Ester is a classic nucleophilic acyl substitution.[8] The process can be dissected into the following key steps:

-

Nucleophilic Attack: An unprotonated primary amine (R-NH₂), typically from the N-terminus of a protein or the side chain of a lysine residue, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the NHS ester.[7][8]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient and unstable tetrahedral intermediate.[7][8]

-

Collapse and Amide Bond Formation: The tetrahedral intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable amide bond between the nicotinic acid moiety and the target biomolecule.[7][8]

This reaction is highly selective for primary aliphatic amines, although reactions with other nucleophiles like sulfhydryl and hydroxyl groups can occur, the resulting thioester and ester linkages are significantly less stable and can be hydrolyzed or displaced by amines.[7]

Caption: The reaction mechanism of Nicotinic Acid NHS Ester with a primary amine.

Critical Parameters Influencing Reaction Efficiency

The success of a conjugation reaction hinges on a delicate balance between the desired aminolysis (reaction with the amine) and the competing hydrolysis of the NHS ester by water.[8] Several factors critically influence this balance:

pH: The Master Regulator

The pH of the reaction buffer is the most critical parameter.[9][10]

-

Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the desired reaction.[8]

-

Optimal pH (7.2 - 8.5): This range provides a sufficient concentration of unprotonated primary amines to facilitate efficient conjugation while minimizing excessive hydrolysis of the NHS ester.[11][12] The optimal pH for modification is often cited as 8.3-8.5.[9][10]

-

High pH (>9.0): While the rate of aminolysis increases, the rate of NHS ester hydrolysis accelerates dramatically, leading to a significant reduction in conjugation efficiency.[8][9][10]

Temperature

The reaction can be performed at temperatures ranging from 4°C to room temperature.[8] Lowering the temperature to 4°C can be advantageous for sensitive proteins or to slow the rate of hydrolysis, allowing for longer reaction times.[8][11]

Buffer Composition

It is imperative to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the target molecule for the NHS ester.[8] Suitable non-amine-containing buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, and HEPES.[8]

Reactant Concentration

Higher concentrations of both the biomolecule and the Nicotinic Acid NHS Ester can favor the bimolecular aminolysis reaction over the unimolecular hydrolysis reaction, thus improving conjugation efficiency.[8][13]

Quantitative Data Summary

The following tables provide critical quantitative data to aid in the design and optimization of experiments involving Nicotinic Acid NHS Ester.

Table 1: Stability of NHS Esters as a Function of pH

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[8][11][12] |

| 8.0 | 4 | ~1 hour[8] |

| 8.6 | 4 | 10 minutes[11][12] |

| 9.0 | Room Temperature | Minutes[8] |

Table 2: Comparative Kinetics of Aminolysis vs. Hydrolysis

| pH | Half-life of Aminolysis (minutes) | Half-life of Hydrolysis (minutes) |

| 8.0 | 80 | 210 |

| 8.5 | 20 | 180 |

| 9.0 | 10 | 125 |

| Source: Adapted from data on similar NHS esters.[8][13] |

Table 3: Relative Reactivity of Nucleophiles with NHS Esters

| Nucleophilic Group | Amino Acid(s) | Relative Reactivity | Resulting Linkage | Linkage Stability |

| **Primary Amine (-NH₂) ** | Lysine, N-terminus | Very High | Amide | Very Stable |

| Sulfhydryl (-SH) | Cysteine | Low | Thioester | Labile |

| Phenolic Hydroxyl (-OH) | Tyrosine | Very Low | Ester | Labile |

| Aliphatic Hydroxyl (-OH) | Serine, Threonine | Very Low | Ester | Very Labile |

| Imidazole | Histidine | Very Low | Acyl-imidazole | Very Labile |

| Source:[8] |

Detailed Experimental Protocol: Protein Conjugation

This protocol provides a robust, self-validating framework for the conjugation of Nicotinic Acid NHS Ester to a protein.

Reagent Preparation

-

Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL. Ensure any purification buffers containing amines (e.g., Tris) have been thoroughly removed via dialysis or buffer exchange.

-

Nicotinic Acid NHS Ester Solution: Immediately before use, dissolve the Nicotinic Acid NHS Ester in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7][9][10] Aqueous solutions of NHS esters should be used immediately.[9]

Conjugation Reaction

-

Add a calculated molar excess of the Nicotinic Acid NHS Ester solution to the protein solution. A 5- to 20-fold molar excess is a common starting point.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[9][10] Gentle mixing during incubation is recommended.

Quenching the Reaction

-

To stop the reaction, add a quenching reagent that contains primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[11] Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate

-

Remove excess, unreacted Nicotinic Acid NHS Ester and the NHS byproduct by size-exclusion chromatography (gel filtration) or extensive dialysis against an appropriate buffer (e.g., PBS).[7][8]

Characterization

-

Confirm successful conjugation using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Caption: A typical experimental workflow for protein labeling with Nicotinic Acid NHS Ester.

Conclusion: Enabling Innovation in Drug Development

Nicotinic Acid N-Hydroxysuccinimide Ester is a powerful and versatile reagent for bioconjugation. A thorough understanding of its mechanism of action and the critical parameters that govern its reactivity is paramount for achieving successful and reproducible results. By carefully controlling pH, temperature, and buffer conditions, researchers can effectively leverage this tool to create novel protein-drug conjugates, targeted delivery systems, and other advanced biomaterials, ultimately driving innovation in therapeutic and diagnostic development.

References

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glenresearch.com. [Link]

-

Wise, A., Foord, S. M., Fraser, N. J., Barnes, A. A., Elshourbagy, N., Eilert, M., Ignar, D. M., Murdock, P. R., Steplewski, K., Green, A., Brown, A. J., Dowell, S. J., & Szekeres, P. G. (2003). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Journal of Biological Chemistry, 278(13), 11355–11362. [Link]

-

Mishra, A., & De, A. (2021). Nano- and Microcarriers as Drug Delivery Systems for Usnic Acid: Review of Literature. Pharmaceutics, 13(8), 1269. [Link]

-

Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in Pharmacological Sciences, 32(12), 700–707. [Link]

-

Bruckert, E., Labreuche, J., & Amarenco, P. (2010). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 159(3), 537–547. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Targeted drug delivery system to neural cells utilizes the nicotinic acetylcholine receptor. Drug Delivery, 19(2), 99–105. [Link]

-

Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 57-63. [Link]

-

Anonymous. (n.d.). N-Hydroxysuccinimide active ester. [Link]

-

McCormack, P. L. (2011). Prolonged-release nicotinic acid: a review of its use in the treatment of dyslipidaemia. Drugs, 71(17), 2349–2370. [Link]

-

Koniev, O., & Wagner, A. (2015). Developments and Recent Advancements in the Field of Endogenous Amino Acid Selective Bond Forming Reactions for Bioconjugation. Chemistry–A European Journal, 21(35), 12264–12291. [Link]

-

Lindsey, J. S., & Ptaszek, M. (2020). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 44(30), 12899–12912. [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.com. [Link]

-

Lovrek, K. (2017). What happens to NHS after hydrolysis of NHS-ester?. ResearchGate. [Link]

-

Harirforoosh, S., & Al-Ghananeem, A. M. (2015). Effects of formulation design on niacin therapeutics: mechanism of action, metabolism, and drug delivery. International Journal of Pharmaceutics, 491(1-2), 362–372. [Link]

-

Harirforoosh, S., & Al-Ghananeem, A. M. (2015). Effects of formulation design on niacin therapeutics: mechanism of action, metabolism, and drug delivery. International Journal of Pharmaceutics, 491(1-2), 362–372. [Link]

Sources

- 1. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of formulation design on niacin therapeutics: mechanism of action, metabolism, and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. glenresearch.com [glenresearch.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

Nicotinic Acid N-Hydroxysuccinimide Ester solubility in DMSO

An In-depth Technical Guide on the Solubility and Handling of Nicotinic Acid N-Hydroxysuccinimide Ester in DMSO

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practices governing the solubility of Nicotinic Acid N-Hydroxysuccinimide (NHS) Ester in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is critical for the success of subsequent bioconjugation reactions.

Introduction: The Critical First Step in Bioconjugation

This compound is a versatile reagent used to introduce a nicotinoyl group onto biomolecules.[1] This process, essential for creating targeted therapeutics, diagnostic agents, and tools for proteomics research, relies on the reaction between the NHS ester and primary amines (-NH₂) found on proteins and peptides.[1][2][] The success of this covalent modification is fundamentally dependent on the proper preparation of the NHS ester reagent. Due to the inherent instability of NHS esters in aqueous environments, they are typically first dissolved in a compatible, anhydrous organic solvent. Dimethyl Sulfoxide (DMSO) is the solvent of choice for this purpose, offering excellent solvating power and compatibility with downstream bioconjugation protocols.[4]

Section 1: The Chemistry of Dissolution: Why DMSO is the Optimal Solvent

The choice of DMSO is not arbitrary; it is grounded in fundamental chemical principles. NHS esters, including Nicotinic Acid NHS Ester, are moderately polar compounds. DMSO is a polar aprotic solvent, meaning it has a large dipole moment capable of solvating polar molecules but lacks acidic protons. This characteristic is ideal for several reasons:

-

"Like Dissolves Like" : The polar nature of DMSO effectively solvates the Nicotinic Acid NHS Ester molecule, leading to high solubility.[5] Research on the parent compound, nicotinic acid, has shown that its solubility is significantly enhanced in DMSO compared to other common laboratory solvents like water, ethanol, and acetone, a strong indicator of the favorable intermolecular interactions between the pyridine ring structure and the sulfoxide group.[6]

-

Aprotic Nature : Unlike protic solvents (e.g., water, ethanol), DMSO does not contain acidic protons that can participate in reactions. This is crucial for preventing solvolysis of the highly reactive NHS ester, thereby preserving its integrity prior to the intended reaction with the target amine.

-

Reaction Compatibility : A small volume of the concentrated DMSO stock solution can be added to the much larger volume of the aqueous reaction buffer without causing significant precipitation of the reagent. Standard protocols recommend that the final concentration of the organic solvent not exceed 10% of the total reaction volume.[7][8]

Section 2: The Foremost Challenge: Hydrolysis and the Imperative of Anhydrous Conditions

The single most critical factor determining the success or failure of any experiment involving an NHS ester is the management of water. The N-hydroxysuccinimide ester is highly susceptible to hydrolysis, a reaction in which water attacks the activated carbonyl group. This reaction cleaves the ester, yielding an inactive nicotinic acid carboxylate and releasing N-hydroxysuccinimide.[9]

This hydrolysis reaction directly competes with the desired aminolysis (the reaction with the target amine).[2] Once hydrolyzed, the reagent is rendered useless for conjugation. Therefore, the use of anhydrous DMSO is non-negotiable. Standard-grade DMSO is hygroscopic and readily absorbs moisture from the atmosphere; using it will guarantee reagent degradation.[10]

Causality Behind Experimental Choices: Every handling step is designed to mitigate moisture exposure. Equilibrating reagents to room temperature prevents condensation on cold surfaces, using sealed vials with septa allows for reagent extraction without opening the cap to the atmosphere, and purging with inert gas displaces moisture-laden air.[9][10]

Figure 1. Desired aminolysis vs. competing hydrolysis pathway for NHS esters.

Section 3: Quantitative Solubility Parameters

While specific quantitative solubility data for this compound in DMSO is not extensively published, data sheets confirm its solubility.[4] In practice, researchers rely on established concentration ranges that are proven effective for creating stock solutions for bioconjugation.

| Compound Class | Solvent | Typical Stock Concentration | Source(s) |

| General NHS Esters | Anhydrous DMSO/DMF | 10 mg/mL | [11][12] |

| NHS-Ester Dyes | Anhydrous DMSO | 10 mM | [] |

| PEG NHS Esters | Anhydrous DMSO/DMF | 10 mM | [7][8] |

| Biotin NHS Ester | Anhydrous DMSO | ≥ 30 mg/mL | [14] |

| Amino-Oligo Modifiers | Anhydrous DMSO | ~14 mM (e.g., 1 mg in 100 µL) |

For this compound (MW: 220.18 g/mol )[15], a 10 mg/mL stock solution corresponds to approximately 45.4 mM. This high concentration allows for minimal volume addition to the final reaction mixture, thereby reducing the impact of the organic solvent on the biomolecule's stability.

Section 4: Experimental Protocol for Preparing a DMSO Stock Solution

This protocol constitutes a self-validating system; adherence to its principles is designed to preserve the reagent's reactivity.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), packaged under inert gas with a septum-sealed cap

-

Inert gas (Nitrogen or Argon) with a balloon setup (optional but recommended)

-

Sterile, dry syringes and needles

-

Sterile microcentrifuge tubes

Methodology:

-

Temperature Equilibration (The Anti-Condensation Step): Before opening, allow the vial of solid Nicotinic Acid NHS Ester and the bottle of anhydrous DMSO to sit on the bench for at least 20 minutes to equilibrate to room temperature.[9][10]

-

Expert Insight: Opening a cold vial will cause atmospheric moisture to immediately condense on the solid product, initiating hydrolysis before it is even dissolved.

-

-

Inert Gas Purge: If the DMSO has been used previously, it is best practice to purge the headspace of the bottle with a dry, inert gas like nitrogen or argon to displace any moist air that may have entered.[9]

-

Reagent Dissolution: a. Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO for every 1 mg of NHS ester). b. Using a dry syringe and needle, pierce the septum of the anhydrous DMSO bottle and withdraw the calculated volume. c. Carefully add the anhydrous DMSO to the vial containing the solid Nicotinic Acid NHS Ester. d. Mix thoroughly by vortexing or gently pipetting until all solid material is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

-

Immediate Use: Proceed immediately to the next step of your bioconjugation reaction. Storage of the stock solution is not recommended as the risk of hydrolysis increases over time.[7]

Figure 2. Workflow for the preparation of a Nicotinic Acid NHS Ester stock solution in DMSO.

Section 5: Stability, Storage, and Handling of Stock Solutions

The gold standard is to prepare the DMSO stock solution fresh for every experiment.[7][8] The NHS ester group is readily hydrolyzed, and even trace amounts of moisture in the solvent or introduced during handling can compromise the reagent over time.[9]

If storage is unavoidable, the following precautions must be taken:

-

Aliquot: Dispense the stock solution into small, single-use volumes in vials designed for low-temperature storage.[10] This prevents the need to repeatedly access the main stock, which introduces moisture with each use.

-

Inert Atmosphere: Before sealing, flush the headspace of each aliquot vial with dry nitrogen or argon.

-

Low Temperature: Store the aliquots at -20°C or -80°C.[10] DMSO has the advantage of remaining liquid at -20°C, which avoids potential degradation caused by repeated freeze-thaw cycles.[10]

-

Desiccation: Store vials within a secondary container that includes a desiccant.

Even under these conditions, the reactivity of the stored solution should be periodically validated, as gradual degradation is still possible.

Section 6: Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Solid NHS ester fails to dissolve completely in DMSO. | Insufficient solvent volume; low-quality or non-anhydrous DMSO; reagent has already hydrolyzed/degraded into a less soluble form. | Add slightly more anhydrous DMSO. If it still fails to dissolve, the reagent may be compromised. Discard and use a fresh, unopened vial of NHS ester and a new bottle of anhydrous DMSO. |

| Low or no bioconjugation efficiency. | The NHS ester stock solution was inactive due to hydrolysis. | Always use high-purity, anhydrous DMSO.[10] Prepare the stock solution immediately before use. Ensure the reaction buffer is amine-free (e.g., no Tris or glycine) and at the optimal pH (7.2-8.5).[2][12] |

| Precipitate forms when adding DMSO stock to aqueous buffer. | The final concentration of the NHS ester exceeds its aqueous solubility limit; the final percentage of DMSO is too high, causing the biomolecule (e.g., protein) to precipitate. | Add the DMSO stock to the aqueous buffer slowly while vortexing. Ensure the final DMSO concentration does not exceed 10%.[7] If necessary, perform the reaction at a more dilute concentration. |

Conclusion

The successful use of this compound begins with its correct dissolution. While highly soluble in DMSO, its reactivity is a double-edged sword, making it extremely sensitive to moisture-induced hydrolysis. By employing anhydrous DMSO, adhering to strict handling protocols designed to prevent water contamination, and preparing solutions immediately prior to use, researchers can ensure the maximum reactivity of the reagent. This foundational step is paramount for achieving high-yield, reproducible results in all subsequent bioconjugation applications.

References

-

Glen Research. "Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides." Glen Research. [Online]. Available: [Link].

-

Interchim. "Protocol: NHS Ester Labeling of Amino-Biomolecules." Interchim. [Online]. Available: [Link].

-

Confluore. "PEG NHS Ester Protocol." Xi'an Confluore Biological Technology Co., Ltd. [Online]. Available: [Link].

-

AxisPharm. "Protocol for PEG NHS Reagents." AxisPharm. [Online]. Available: [Link].

-

Adooq Bioscience. "this compound." Adooq Bioscience. [Online]. Available: [Link].

-

National Center for Biotechnology Information. "15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents." PubMed Central, NIH. [Online]. Available: [Link].

-

LookChem. "this compound." LookChem. [Online]. Available: [Link].

-

National Center for Biotechnology Information. "Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation." PubMed, NIH. [Online]. Available: [Link].

-

Labclinics. "Solubility factors when choosing a solvent." Labclinics. [Online]. Available: [Link].

-

HHS Science. "Factors that Affect Solubility." HHS Science. [Online]. Available: [Link].

-

Sparkle Learning. "Revision Notes - Solubility and Factors Affecting It." Sparkle Learning. [Online]. Available: [Link].

-

Chemistry LibreTexts. "Solubility and Factors Affecting Solubility." Chemistry LibreTexts. [Online]. Available: [Link].

-

ResearchGate. "Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide." ResearchGate. [Online]. Available: [Link].

-

ResearchGate. "Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?" ResearchGate. [Online]. Available: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. usbio.net [usbio.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. confluore.com [confluore.com]

- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. scbt.com [scbt.com]

Introduction: The Role of Nicotinyl OSu in Modern Bioconjugation

An In-Depth Technical Guide to Nicotinyl OSu: Structure, Reactivity, and Application in Bioconjugation

In the landscape of chemical biology and drug development, the precise and stable modification of biomolecules is paramount. Nicotinyl OSu, or Nicotinic Acid N-Hydroxysuccinimide Ester, has emerged as a critical reagent for this purpose. It serves as a highly efficient acylating agent, enabling the covalent attachment of a nicotinoyl group to proteins, peptides, and other amine-containing molecules. This modification is particularly significant in immunology for the development of hapten-carrier conjugates, which are essential for generating specific antibodies against small molecules.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the structure, reactivity, and practical application of Nicotinyl OSu, grounded in the principles of chemical reactivity and empirical validation.

Physicochemical Properties and Structure

Understanding the fundamental properties of Nicotinyl OSu is the first step toward its effective utilization. The molecule's architecture is a composite of two key moieties: the nicotinic acid core and the N-hydroxysuccinimide (NHS) ester group. The NHS moiety functions as an activated leaving group, rendering the carbonyl carbon highly electrophilic and primed for reaction.[3][4]

Chemical Structure

The structure consists of a pyridine ring derived from nicotinic acid, linked via a carbonyl group to an N-hydroxysuccinimide ester.

-

Synonyms: N-(Nicotinoyloxy)succinimide, Succinimidyl Nicotinate, 3-Pyridinecarboxylic Acid 2,5-Dioxo-1-pyrrolidinyl Ester[5][6]

Core Physicochemical Data

The following table summarizes the essential quantitative data for Nicotinyl OSu.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O₄ | [5][6] |

| Molecular Weight | 220.18 g/mol | [5][6] |

| Appearance | White Solid | [5] |

| Storage Conditions | -20°C, under inert atmosphere | [5] |

| Sensitivity | Moisture and Light Sensitive | [5] |

The Chemistry of Amine Acylation: Mechanism and Dynamics

The utility of Nicotinyl OSu is rooted in the reactivity of its NHS ester group. This functionality provides a powerful and selective method for acylating primary amines, such as the ε-amino group of lysine residues on a protein's surface.[7]

Mechanism of Aminolysis

The reaction is a classic nucleophilic acyl substitution.[8] An unprotonated primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a highly stable amide bond.[4][8][9]

Caption: Reaction mechanism of Nicotinyl OSu with a primary amine.

The Critical Role of pH: Aminolysis vs. Hydrolysis

The success of any NHS ester conjugation hinges on managing the competition between the desired aminolysis reaction and the undesirable hydrolysis of the ester.[8][10] Both reactions are accelerated at higher pH, but not to the same degree.

-

Low pH (<7): Primary amines are predominantly protonated (R-NH₃⁺), rendering them non-nucleophilic and significantly slowing the desired reaction.[8]

-

Optimal pH (8.0-8.5): This range represents the "sweet spot." The concentration of unprotonated, nucleophilic amines is high enough for an efficient reaction, while the rate of hydrolysis remains manageable.[7][8][11] The half-life of an NHS ester at pH 8.5 (room temperature) is approximately 2-3 hours, which is typically sufficient for conjugation.[8]

-

High pH (>9.0): The rate of hydrolysis increases dramatically, rapidly consuming the NHS ester before it can react with the target amine. The half-life can drop to mere minutes.[8][12]

Caption: Competing reaction pathways for Nicotinyl OSu.

The following table summarizes the impact of pH on the stability of NHS esters, a critical consideration for experimental design.

| pH | Temperature | Approximate Half-life of NHS Ester | Source(s) |

| 7.0 | 4°C | 4-5 hours | [8][12] |

| 8.0 | 4°C | ~1 hour | [8] |

| 8.6 | 4°C | 10 minutes | [8][12] |

| 9.0 | Room Temp. | Minutes | [8] |

Applications in Research and Drug Development

The ability to introduce a nicotinoyl group onto biomolecules has several important applications.

-

Hapten-Carrier Conjugation: This is a primary application. Nicotinic acid acts as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][2] The resulting conjugate is used to immunize animals to produce antibodies specific for the nicotinoyl group.[1][13]

-

Protein Labeling and Functional Studies: The modification of lysine residues with nicotinic acid neutralizes their positive charge, which can be used to study the role of specific residues in protein structure and function.[14] This change in the isoelectric point can also aid in protein separation techniques like 2D gel electrophoresis.[14]

-

Drug Delivery Systems: NHS esters are widely used to functionalize the surface of nanoparticles, liposomes, and other drug delivery vehicles, allowing for the attachment of targeting ligands or other functional molecules.

A Validated Protocol for Protein Nicotinylation

This section provides a robust, self-validating protocol for the conjugation of Nicotinyl OSu to a model protein such as IgG. The trustworthiness of this protocol is ensured by including explicit steps for purification and characterization.

Materials and Reagents

-

Protein (e.g., IgG) solution, free of amine-containing stabilizers like Tris or glycine.

-

Nicotinyl OSu.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.[7]

-

Purification: Gel filtration column (e.g., Sephadex G-25) or ultrafiltration vials.[7][15]

-

Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

Experimental Workflow

Caption: Standard experimental workflow for protein nicotinylation.

Step-by-Step Methodology

-

Prepare Protein Solution:

-

Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3).

-

Adjust the protein concentration to 2-5 mg/mL. Higher protein concentrations generally lead to better labeling efficiency.[7]

-

-

Prepare Nicotinyl OSu Stock Solution:

-

Perform the Labeling Reaction:

-

Calculate the required volume of Nicotinyl OSu stock. A molar excess of 10-20 fold of the reagent over the protein is a common starting point for optimization.

-

Slowly add the calculated amount of Nicotinyl OSu stock solution to the stirring protein solution.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[7][11]

-

-

Purify the Conjugate:

-

Causality: It is crucial to remove unreacted Nicotinyl OSu and the NHS byproduct, as they can interfere with downstream applications and characterization.

-

Load the reaction mixture onto a pre-equilibrated gel filtration column (e.g., G-25).[15][18]

-

Elute with PBS (pH 7.4). The first colored or UV-absorbing peak to elute will be the high-molecular-weight protein conjugate, while the smaller, unreacted molecules will elute later.[15]

-

-

Store the Conjugate:

Characterization of Nicotinyl-Protein Conjugates

Validation of successful conjugation is a non-negotiable step for data integrity. Several methods can be employed to confirm the modification and determine the hapten density (degree of labeling).

-

UV-Vis Spectrophotometry: While nicotinic acid itself has a UV absorbance profile, this method can be complex due to the overlapping absorbance of the protein at 280 nm. It is often used to determine the protein concentration post-purification.[18]

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can show an increase in the apparent molecular weight of the protein conjugate compared to the unmodified protein, providing qualitative evidence of conjugation.[1][19]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method. Mass spectrometry directly measures the mass of the conjugate, allowing for a precise calculation of the number of nicotinoyl groups attached to each protein molecule.[1][19]

-

Fluorescence Spectroscopy: If the carrier protein has intrinsic fluorescence (from tryptophan residues), conjugation can cause a quenching effect. This change in fluorescence can be correlated with the degree of labeling, providing a sensitive characterization method.[13][20]

Conclusion

Nicotinyl OSu is a robust and highly effective reagent for the targeted modification of primary amines on biomolecules. Its utility is governed by a well-understood mechanism of nucleophilic acyl substitution, where reaction outcomes can be precisely controlled by managing pH to favor aminolysis over hydrolysis. By following validated protocols that integrate reaction chemistry with rigorous purification and characterization, researchers in drug development and chemical biology can confidently employ Nicotinyl OSu to create well-defined bioconjugates for a wide array of applications, from antibody development to functional proteomics.

References

-

Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Singh, K. V., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods. Retrieved from [Link]

-

protocols.io. (2022). NHS-ester-protein-labeling. Retrieved from [Link]

-

SETA BioMedicals. (n.d.). General Protein Labeling Procedures. Retrieved from [Link]

-

Mauriz, E., et al. (2006). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Sensors. Retrieved from [Link]

-

Mauriz, E., et al. (2006). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PubMed. Retrieved from [Link]

-

J-Chemical. (n.d.). Precautions for the use of NHS (N-hydroxysuccinimide). Retrieved from [Link]

-

Sada, E., et al. (2000). Characterization of Protein−Hapten Conjugates. 2. Electrospray Mass Spectrometry of Bovine Serum Albumin−Hapten Conjugates. Bioconjugate Chemistry. Retrieved from [Link]

-

Mauriz, E., et al. (2013). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. ResearchGate. Retrieved from [Link]

-

Menger, F. M., & Smith, J. H. (1984). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

-

Jürgens, M., et al. (2000). Synthesis and N-hydroxysuccinimide (NHS) activation of the nucleobases N-(6-purinyl)-caproic acid, nicotinic acid and orotic acid. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Nicotinyl alcohol - the NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinyl alcohol. Retrieved from [Link]

-

Connolly, D. T., et al. (1985). Synthesis and characterization of N-hydroxysuccinimide ester chemical affinity derivatives of asialoorosomucoid that covalently cross-link to galactosyl receptors on isolated rat hepatocytes. PubMed. Retrieved from [Link]

Sources

- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Hydroxysuccinimide active ester [schem.jp]

- 4. glenresearch.com [glenresearch.com]

- 5. Page loading... [wap.guidechem.com]

- 6. scbt.com [scbt.com]

- 7. biotium.com [biotium.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. interchim.fr [interchim.fr]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. setabiomedicals.com [setabiomedicals.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. NHS ester protocol for labeling proteins [abberior.rocks]

- 18. NHS-ester-protein-labeling [protocols.io]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Biology of Nicotinic Acid Receptor Activation: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological effects stemming from the activation of the nicotinic acid receptor, GPR109A (also known as HCAR2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the molecular mechanisms, physiological consequences, and therapeutic potential of targeting this multifaceted receptor. We will delve into the causal chain of events from receptor binding to cellular and systemic responses, supported by experimental evidence and detailed protocols.

Introduction: From Vitamin to Therapeutic Target

Nicotinic acid, or niacin (Vitamin B3), has a long-standing history in clinical medicine, primarily as a potent agent for managing dyslipidemia.[1][2][3] For decades, its ability to favorably modulate plasma lipid profiles—reducing triglycerides, VLDL, and LDL-cholesterol while robustly increasing HDL-cholesterol—was well-documented, though the precise mechanism remained elusive.[3][4][5] The discovery of the high-affinity G-protein coupled receptor, GPR109A, as the primary mediator of niacin's effects revolutionized our understanding and opened new avenues for therapeutic development.[1][6]

GPR109A is a member of the hydroxycarboxylic acid receptor family and is activated not only by pharmacological doses of niacin but also by endogenous ligands, most notably the ketone body β-hydroxybutyrate (β-HB) and the gut microbiota-derived short-chain fatty acid butyrate.[7][8][9] This positions GPR109A as a critical sensor linking metabolic state and gut health to cellular and systemic responses. The receptor is predominantly expressed in adipocytes and various immune cells, including macrophages, neutrophils, and dendritic cells, as well as in specialized cells like keratinocytes and retinal pigment epithelial cells.[10][11][12][13] This diverse expression pattern foreshadows the pleiotropic effects of its activation, which extend far beyond lipid metabolism.

The Core Signaling Axis: GPR109A-Mediated Intracellular Cascades

Activation of GPR109A by an agonist initiates a canonical G-protein signaling cascade. The receptor couples primarily to inhibitory G-proteins of the Gi/o family.[4][11] This engagement leads to the dissociation of the G-protein into its Gαi and Gβγ subunits, triggering distinct downstream pathways that vary by cell type.

The Canonical Pathway: Inhibition of Adenylyl Cyclase

In adipocytes, the activation of Gαi leads to the inhibition of adenylyl cyclase.[11] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a critical second messenger. The subsequent decrease in intracellular cAMP levels reduces the activity of Protein Kinase A (PKA).[4] PKA is a key regulator of lipolysis, phosphorylating and activating hormone-sensitive lipase (HSL) and perilipin, proteins that control the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[6] By suppressing this pathway, GPR109A activation effectively puts a brake on the release of FFAs from adipose tissue.[3][7]

The Prostaglandin Pathway: A Double-Edged Sword

In immune cells of the skin, such as Langerhans cells and keratinocytes, GPR109A activation leads to a different outcome: the production of prostaglandins.[14][15] This pathway is initiated by an increase in intracellular calcium (Ca2+), which activates phospholipase A2 (PLA2).[14][16] PLA2 then liberates arachidonic acid from membrane phospholipids. Arachidonic acid is subsequently metabolized by cyclooxygenase (COX) enzymes (primarily COX-1 and COX-2) to produce various prostaglandins, most notably prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[1][14] These prostaglandins are potent vasodilators and are the primary mediators of the characteristic "niacin flush".[17]

Key Biological Effects and Their Mechanistic Underpinnings

The activation of GPR109A triggers a cascade of physiological effects, with the most pronounced being in metabolic and immune regulation.

Metabolic Regulation: The Anti-dyslipidemic Effect

The primary therapeutic application of nicotinic acid stems from its profound effects on lipid metabolism.

-

Inhibition of Adipose Tissue Lipolysis : As detailed above, the core mechanism is the GPR109A-mediated reduction of cAMP in adipocytes, leading to decreased FFA release.[3][4] This acute reduction in plasma FFAs has a significant downstream impact on the liver, reducing the substrate available for triglyceride synthesis and subsequent VLDL production.[2][3]

-

Modulation of Lipoprotein Profile : The reduction in hepatic VLDL secretion is a key factor in lowering plasma triglycerides and LDL-cholesterol.[3] Furthermore, niacin is the most effective clinically available agent for raising HDL-cholesterol levels.[3][18] The mechanisms for this are complex and may involve reduced hepatic uptake and catabolism of ApoA-I (the main protein component of HDL) and increased expression of the cholesterol transporter ABCA1 in macrophages and adipocytes.[2][3]

| Parameter | Effect of Nicotinic Acid | Typical Change (%) | Primary Mechanism |

| Triglycerides (TG) | ↓ | 20-50% | Reduced hepatic VLDL production due to decreased FFA flux.[2] |

| VLDL-Cholesterol | ↓ | 20-50% | Reduced hepatic VLDL production.[2] |

| LDL-Cholesterol | ↓ | 5-25% | Reduced VLDL precursor pool.[2] |

| HDL-Cholesterol | ↑ | 15-35% | Reduced hepatic clearance of ApoA-I; potential increase in reverse cholesterol transport.[3] |

| Lipoprotein(a) [Lp(a)] | ↓ | 20-30% | Mechanism not fully elucidated, but clinically significant.[3] |

The Cutaneous Flushing Response: A Mechanistic Detour

The most common and compliance-limiting side effect of nicotinic acid therapy is cutaneous flushing, characterized by redness, warmth, and itching of the skin.[14][17] This is a direct, on-target effect of GPR109A activation in skin-resident immune cells.[1]

The activation of GPR109A in Langerhans cells and keratinocytes triggers the prostaglandin synthesis pathway, leading to the local release of PGD2 and PGE2.[14][15] These prostaglandins then act on their respective receptors (DP1, EP2, and EP4) on dermal capillaries, causing potent vasodilation and the subsequent flushing symptoms.[14] This effect, while harmless, is a significant barrier to patient adherence.[1]

Immunomodulation: A Growing Field of Interest

Beyond metabolism, GPR109A activation has significant anti-inflammatory and immunomodulatory effects.

-

Innate Immune Cells : GPR109A is expressed in monocytes, macrophages, and neutrophils.[10][19] Its activation in these cells can suppress inflammatory responses. For example, in monocytes, nicotinic acid can attenuate the release of pro-inflammatory cytokines like TNF-α in response to TLR4 activation.[19]

-

Gut Health and the Microbiome : In the colon, GPR109A is a receptor for butyrate, a short-chain fatty acid produced by the fermentation of dietary fiber by gut bacteria.[8][20] Activation of GPR109A by butyrate has been shown to have potent anti-inflammatory effects in the colon, suppressing colonic inflammation and carcinogenesis in mouse models.[8][21] This highlights a crucial role for GPR109A in mediating the beneficial effects of dietary fiber and a healthy gut microbiome.[8]

-

Neuroinflammation : Emerging evidence suggests that GPR109A plays a role in the central nervous system by modulating neuroinflammation.[22] Activation of microglial GPR109A can suppress the production of pro-inflammatory mediators, suggesting a potential therapeutic target for neurological diseases like Alzheimer's, Parkinson's, and multiple sclerosis.[22]

A Dichotomous Role in Cancer

The role of GPR109A in cancer appears to be highly context-dependent, functioning as either a tumor suppressor or promoter depending on the tissue.

-

Tumor Suppressor : In colon and breast cancer, GPR109A expression is often silenced, and its re-expression and activation can induce apoptosis and inhibit tumor growth.[10][20][23] This suggests a tumor-suppressive role in these tissues.

-

Potential Tumor Promoter : Conversely, in squamous cell carcinoma, GPR109A expression can be upregulated, and its activation in keratinocytes can promote pro-survival signaling.[10][23]

Key Experimental Protocols for Studying GPR109A

To facilitate research in this area, we provide outlines for key experimental workflows.

Protocol: In Vitro cAMP Measurement Assay

This protocol is designed to quantify the inhibition of adenylyl cyclase activity following GPR109A activation in a cell line expressing the receptor (e.g., CHO-K1 cells stably expressing human GPR109A).

Objective: To determine the potency and efficacy of a test compound as a GPR109A agonist.

Methodology:

-

Cell Culture: Culture GPR109A-expressing cells to ~80-90% confluency in appropriate media.

-

Cell Plating: Seed cells into a 96-well plate at a density of ~50,000 cells/well and incubate overnight.

-

Assay Preparation:

-

Wash cells with a serum-free assay buffer (e.g., HBSS).

-

Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well to prevent cAMP degradation.

-

Add 25 µL of test compound at various concentrations (prepared in assay buffer). Include a known agonist (e.g., nicotinic acid) as a positive control and vehicle as a negative control.

-

-

Stimulation: Add 25 µL of forskolin (an adenylyl cyclase activator, final concentration ~5 µM) to all wells to stimulate cAMP production. Incubate for 30 minutes at 37°C.

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal effect) and Emax (maximum effect) for each compound. A potent agonist will show a low EC50 and a significant reduction in forskolin-stimulated cAMP levels.

-

Protocol: Adipocyte Lipolysis Assay

This protocol measures the release of free fatty acids (FFAs) from primary or differentiated adipocytes to assess the anti-lipolytic effect of GPR109A agonists.

Objective: To measure the functional inhibition of lipolysis by a test compound.

Methodology:

-

Adipocyte Preparation: Isolate primary adipocytes from adipose tissue (e.g., mouse epididymal fat pads) by collagenase digestion or use a differentiated adipocyte cell line (e.g., 3T3-L1).

-

Assay Setup:

-

Wash adipocytes with Krebs-Ringer bicarbonate buffer (KRBH) containing 2% BSA.

-

Aliquot adipocytes into tubes or a multi-well plate.

-

Pre-incubate the cells with various concentrations of the test compound or controls for 30 minutes.

-

-

Lipolysis Stimulation:

-

Add a lipolytic agent such as isoproterenol (a β-adrenergic agonist, final concentration ~1 µM) to stimulate lipolysis.

-

Incubate for 1-2 hours at 37°C in a shaking water bath.

-

-

Sample Collection:

-

Separate the adipocytes from the infranatant (the buffer containing released FFAs and glycerol) by centrifugation or by allowing the cells to float.

-

Collect the infranatant for analysis.

-

-

FFA Measurement:

-

Quantify the concentration of FFAs in the infranatant using a commercially available colorimetric enzymatic assay kit.

-

-

Data Analysis:

-

Normalize FFA release to the amount of cellular protein or DNA.

-

Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each compound concentration.

-

Determine the IC50 (concentration for half-maximal inhibition) from a dose-response curve.

-

Therapeutic Horizons and Drug Development

While nicotinic acid is an effective dyslipidemia therapy, the flushing side effect remains a major hurdle.[3] This has spurred the development of novel GPR109A agonists with the goal of separating the therapeutic anti-lipolytic effects from the flushing response.[24] Strategies have included:

-

Prodrugs and Extended-Release Formulations: These aim to slow the absorption of nicotinic acid, reducing the peak concentration and thus the intensity of the flushing response.[17]

-

Co-administration with Flushing Inhibitors: Laropiprant, a DP1 receptor antagonist, was developed to be co-formulated with niacin to block the prostaglandin-mediated flushing.

-

Biased Agonists: Research is ongoing to identify "biased" GPR109A agonists that preferentially signal through the Gi (anti-lipolytic) pathway over the pathways leading to prostaglandin production.

The expanding understanding of GPR109A's role in inflammation, gut health, and neuroprotection suggests that future therapeutic applications may extend well beyond cardiovascular disease.[8][22][24]

Conclusion

The activation of the nicotinic acid receptor GPR109A initiates a diverse and potent array of biological effects. From its well-established role as a master regulator of lipid metabolism to its emerging functions in immunomodulation and cellular homeostasis, GPR109A stands as a validated and compelling therapeutic target. The challenge for the future lies in harnessing its beneficial effects while mitigating its undesirable on-target side effects. A deep, mechanistic understanding of its cell-type-specific signaling pathways, as facilitated by the experimental approaches outlined in this guide, will be paramount to unlocking the full therapeutic potential of modulating this critical metabolic sensor.

References

- GPR109A (Niacin Receptor) - Pathway Map. (n.d.).

- Kamanna, V. S., & Kashyap, M. L. (2008). The mechanism and mitigation of niacin-induced flushing. Postgraduate Medical Journal, 84(995), 397-403.

- Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M., Nüsing, R. M., ... & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. The Journal of clinical investigation, 115(12), 3634-3640.

- Niacin Flush - Pathway Map. (n.d.).

- FitzGerald, G. A. (2010). Seeing red: flushing out instigators of niacin-associated skin toxicity. The Journal of clinical investigation, 120(8), 2651-2654.

- Newhouse, P. A., Kellar, K. J., & Aisen, P. S. (2012). Therapeutic applications of nicotinic stimulation: successes, failures, and future prospects. Nicotine & Tobacco Research, 14(1), 1-14.

- Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., ... & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139.

- Elangovan, S., Pathania, R., Ramachandran, S., Ananth, S., Gnana-Heble, V., Professional-Editing, S., ... & Ganapathy, V. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer research, 74(4), 1166-1178.

- Plaisance, E. P., Lukasova, M., Offermanns, S., Zhang, Y., Cao, G., & Judd, R. L. (2015). The role of GPR109a signaling in niacin induced effects on fed and fasted hepatic metabolism. Metabolites, 5(2), 226-242.

- Chai, J. T., Digby, J. E., Choudhury, R. P., & Ruparelia, N. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(7), 325.

- de Jonge, W. J., & Ulloa, L. (2007). The α7 nicotinic receptor as a pharmacological target for inflammation. British journal of pharmacology, 151(7), 915-929.

- What are the therapeutic applications for NIACR1 agonists?. (2025).

- Ahmed, M. H., Ali, A. N., & Ali, F. A. (2013). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non-diabetic rats. Journal of Applied Pharmaceutical Science, 3(8), 010-014.

- Nicotinic Receptor Agonists ; Examples and clinical application. (2024, June 17). YouTube.

- Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J., Wamil, M., ... & Choudhury, R. P. (2011). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, thrombosis, and vascular biology, 31(3), 634-641.

- Elangovan, S., Pathania, R., Ramachandran, S., Ananth, S., Gnana-Heble, V., Professional-Editing, S., ... & Ganapathy, V. (2014). The niacin/butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer research, 74(4), 1166-1178.

- What are Nicotinic receptors agonists and how do they work?. (2024, June 21). Patsnap Synapse.

- Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., ... & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826-2832.

- Chen, G., Zhang, Y. Q., & Zhao, Z. Q. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural regeneration research, 17(10), 2153.

- Fujii, T., Mashimo, M., & Kawashima, K. (2015). Expression and function of the cholinergic system in immune cells. Frontiers in pharmacology, 6, 121.

- Unique mechanisms of action of nicotinic acid on immune function are... (n.d.). ResearchGate.

- Activation of Gpr109a, Receptor for Niacin and the Commensal Metabolite Butyrate, Suppresses Colonic Inflammation and Carcinogenesis. (n.d.).

- Martin, P. M. (2019). GPR109A activation and aging liver. Aging (Albany NY), 11(19), 7936.

- Nicotinic acetylcholine receptor. (n.d.). In Wikipedia.

- Papke, R. L., & Stokes, C. (2011). Electrophysiological perspectives on the therapeutic use of nicotinic acetylcholine receptor partial agonists. Journal of Pharmacology and Experimental Therapeutics, 336(1), 1-10.

- Feingold, K. R., & Grunfeld, C. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1821(11), 1403-1409.

- Bryan, K. J., & Riba, M. (2011). Nicotinic acid-mediated activation of both membrane and nuclear receptors towards therapeutic glucocorticoid mimetics for treating multiple sclerosis. Journal of neuroinflammation, 8(1), 1-13.

- Gan, L., & Liu, M. (2013). Effects of nicotinic acid on gene expression: potential mechanisms and implications for wanted and unwanted effects of the lipid-lowering drug. Journal of lipid research, 54(1), 1-10.

- Mahboubi, K., & Mahboubi, A. (2010). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British journal of pharmacology, 159(5), 990-1002.

- The Role of Niacin in the Management of Dyslipidemia. (n.d.). ResearchGate.

- Semple, G., Skinner, P. J., Cherrier, M. C., Webb, P. J., Sage, C. R., Tamura, S. Y., ... & Smith, J. W. (2010). Discovery of a potent nicotinic acid receptor agonist for the treatment of dyslipidemia. ACS medicinal chemistry letters, 1(9), 474-478.

- Sutherland, M. T., Riedel, M. C., Flannery, J. S., & Ray, K. L. (2015). Neurobiological impact of nicotinic acetylcholine receptor agonists: an activation likelihood estimation meta-analysis of pharmacologic neuroimaging studies. Biological psychiatry, 78(10), 713-722.

- Gambhir, D., Ananth, S., Veeranan-Karmegam, R., Elangovan, S., Hester, S., Jennings, E., ... & Ganapathy, V. (2012). GPR109A as an anti-inflammatory receptor in retinal pigment epithelial cells and its relevance to diabetic retinopathy. Investigative ophthalmology & visual science, 53(4), 2208-2217.

- Nicotine. (n.d.). In Wikipedia.

- Cherubini, E., & Conti, F. (2001). Activation of nicotinic acetylcholine receptors augments calcium channel-mediated exocytosis in rat pheochromocytoma (PC12) cells. Journal of Neuroscience, 21(11), 3996-4006.

- Unit 1, Part 13 Nicotinic and Muscarinic Receptors. (2021, October 13). YouTube.

Sources

- 1. GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pathwaymap.com [pathwaymap.com]

- 8. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JCI - Seeing red: flushing out instigators of niacin-associated skin toxicity [jci.org]

- 16. researchgate.net [researchgate.net]

- 17. pathwaymap.com [pathwaymap.com]

- 18. researchgate.net [researchgate.net]

- 19. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 21. niacin.io [niacin.io]

- 22. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. What are the therapeutic applications for NIACR1 agonists? [synapse.patsnap.com]

N-(Nicotinoyloxy)succinimide for bioconjugation introduction

An In-depth Technical Guide to N-(Nicotinoyloxy)succinimide for Bioconjugation

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-(Nicotinoyloxy)succinimide, a specialized reagent for bioconjugation. We will delve into the core principles of its reactivity, provide detailed experimental protocols, and discuss its applications, advantages, and limitations in the context of modern bioconjugation strategies.

Introduction: The Role of N-(Nicotinoyloxy)succinimide in Bioconjugation

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical research.[1] It enables the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and surface-modified nanoparticles for targeted delivery. The choice of chemical linker is paramount to the success of these endeavors, dictating the stability, functionality, and efficacy of the final conjugate.

N-(Nicotinoyloxy)succinimide is a amine-reactive chemical crosslinker belonging to the widely used N-hydroxysuccinimide (NHS) ester family. These reagents are designed to react with primary amine groups, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. The specific utility of N-(Nicotinoyloxy)succinimide lies in its ability to introduce a nicotinoyl (pyridinylcarbonyl) moiety onto a target biomolecule. This guide will explore the chemical principles governing this reaction and provide practical insights for its successful implementation in the laboratory.

Core Principles and Mechanism of Action

A thorough understanding of the chemical properties and reaction mechanism of N-(Nicotinoyloxy)succinimide is essential for its effective use.

Chemical Properties

N-(Nicotinoyloxy)succinimide is a small organic molecule featuring two key functional groups: the succinimide ring activated with an ester linkage to a nicotinoyl group. The NHS group is an excellent leaving group, making the carbonyl carbon susceptible to nucleophilic attack. The reagent's stability is a critical factor; like most NHS esters, it is susceptible to hydrolysis, particularly in aqueous solutions at neutral to alkaline pH.[2] Therefore, it should be stored in a dry environment and dissolved in an anhydrous organic solvent immediately before use.

| Property | Value/Description | Source |

| Molecular Formula | C10H8N2O4 | Inferred from structure |

| Molecular Weight | 220.18 g/mol | Inferred from structure |

| Reactivity | Primary amines (-NH2) | General NHS ester chemistry |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | General NHS ester property |

| Competing Reaction | Hydrolysis in aqueous buffers | [2] |

Mechanism of Amine Acylation

The bioconjugation reaction proceeds via a nucleophilic acyl substitution. A primary amine on the biomolecule, typically the ε-amine of a lysine residue, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the nicotinoyl group to the protein, and the release of N-hydroxysuccinimide as a byproduct.

Caption: Mechanism of amine acylation by N-(Nicotinoyloxy)succinimide.

Critical Reaction Parameters

The efficiency of the conjugation is a balance between the rate of the desired amidation reaction and the rate of the competing hydrolysis of the NHS ester.

-

pH: The pH of the reaction buffer is the most critical parameter. The primary amine of a lysine residue must be deprotonated to be nucleophilic. Since the pKa of the ε-amine of lysine is around 10.5, the reaction rate increases with pH. However, the rate of hydrolysis of the NHS ester also increases at higher pH. A compromise is therefore necessary, and most protocols recommend a pH range of 7.2 to 8.5.

-

Temperature and Time: The reaction is typically carried out at room temperature for 30 minutes to 2 hours, or at 4°C for longer periods (e.g., overnight) to minimize protein degradation.

-

Stoichiometry: The molar ratio of the NHS ester to the protein will determine the average number of nicotinoyl groups incorporated per protein molecule. A 5- to 20-fold molar excess of the reagent is common, but this must be optimized for each specific application.

Experimental Protocol: General Procedure for Protein Nicotinoylation

This protocol provides a general framework for the conjugation of a protein with N-(Nicotinoyloxy)succinimide. Optimization will be required for specific proteins and applications.

Materials and Reagents

-

Protein of interest in a suitable buffer (e.g., PBS) free of primary amines (e.g., Tris).

-

N-(Nicotinoyloxy)succinimide.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0.

-

Quenching buffer: 1 M Tris-HCl, pH 8.0.

-

Purification system: Dialysis cassettes or size-exclusion chromatography (SEC) column.

Step-by-Step Methodology

-

Protein Preparation:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines. If necessary, exchange the buffer using dialysis or a desalting column.

-

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution of N-(Nicotinoyloxy)succinimide in anhydrous DMSO or DMF. For example, a 10 mg/mL solution. The reagent is moisture-sensitive, so handle it quickly.

-

-

Conjugation Reaction:

-

Calculate the required volume of the N-(Nicotinoyloxy)succinimide stock solution to achieve the desired molar excess.

-

Add the calculated volume to the protein solution while gently vortexing.

-

Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 4 hours.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess reagent and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.

-

Characterization of the Conjugate

-

Degree of Labeling (DOL): The incorporation of the nicotinoyl group can be quantified using UV-Vis spectrophotometry by measuring the absorbance at 262 nm (for the nicotinoyl group) and 280 nm (for the protein).

-

SDS-PAGE: A slight increase in the molecular weight of the protein may be observable on an SDS-PAGE gel.

-

Mass Spectrometry: For a precise determination of the number of modifications, mass spectrometry (e.g., MALDI-TOF or ESI-MS) is the method of choice.

Caption: Standard workflow for protein modification using N-(Nicotinoyloxy)succinimide.

Applications in Research and Drug Development

The introduction of a nicotinoyl group can serve several purposes in the development of protein therapeutics and research tools:

-

Modulation of Physicochemical Properties: The pyridine ring of the nicotinoyl group can alter the hydrophilicity, charge, and pharmacokinetic profile of a protein.

-

Platform for Further Functionalization: The nicotinoyl group can potentially serve as a chemical handle for subsequent, orthogonal ligation chemistries.

-

Development of Novel ADCs: As part of a linker, it can connect an antibody to a cytotoxic payload, contributing to the overall stability and efficacy of the conjugate.[1][3]

-

Enzyme Modification: Introducing this moiety near an active site could modulate enzyme activity for research purposes.

Advantages, Limitations, and Troubleshooting

Advantages

-

High Specificity: Reacts specifically with primary amines under mild conditions.

-

Stable Linkage: Forms a highly stable amide bond, crucial for in vivo applications.

-

Well-Established Chemistry: The reactivity of NHS esters is well-documented and widely understood in the scientific community.

Limitations

-

Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester, which can reduce conjugation efficiency.[2]

-

Lack of Site-Specificity: On proteins with multiple lysine residues, this method produces a heterogeneous mixture of conjugates with varying degrees of labeling and modification sites.

-

Solubility: The reagent itself may have limited aqueous solubility, requiring the use of organic co-solvents that could potentially affect protein stability.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |